1-Bromo-2-iodoethene

Description

The exact mass of the compound 1-Bromo-2-iodoethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2-iodoethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-iodoethene including the price, delivery time, and more detailed information at info@benchchem.com.

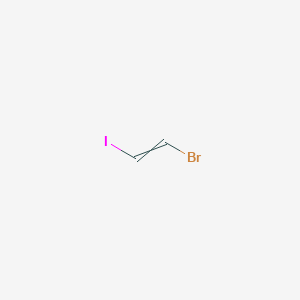

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrI/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDMSJMYYBXEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-iodoethene

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Bromo-2-iodoethene, a versatile dihalogenated alkene of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the stereoselective synthesis of both (E)- and (Z)-isomers, detailed characterization methodologies, and the underlying scientific principles that govern these processes.

Introduction: The Synthetic Utility of Dihaloalkenes

1-Bromo-2-iodoethene is a valuable synthetic intermediate due to the differential reactivity of its carbon-halogen bonds. The presence of both a bromine and an iodine atom on a vinyl scaffold allows for selective functionalization through various cross-coupling reactions, making it a powerful building block for the construction of complex molecular architectures. The stereochemistry of the double bond further enhances its utility, enabling the synthesis of specific geometric isomers of target molecules.

The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the C-Br bond. This reactivity difference allows for sequential and site-selective introduction of different substituents, providing a strategic advantage in multi-step syntheses.

Stereoselective Synthesis of 1-Bromo-2-iodoethene

The stereocontrolled synthesis of 1-Bromo-2-iodoethene is crucial for its application in targeted organic synthesis. Herein, we present plausible and detailed protocols for the selective preparation of both the (E)- and (Z)-isomers, based on established methodologies for the synthesis of haloalkenes.

Synthesis of (E)-1-Bromo-2-iodoethene

The synthesis of the (E)-isomer can be approached through a two-step sequence starting from acetylene. This method relies on a stereoselective anti-addition of bromine and iodine across the triple bond.

Reaction Scheme:

Caption: Proposed synthetic pathway for (E)-1-Bromo-2-iodoethene.

Experimental Protocol:

-

Preparation of Bromoacetylene Lithium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this solution, add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.

-

After stirring for 30 minutes, slowly add one equivalent of bromine (Br₂) dissolved in THF via the dropping funnel. The reaction mixture is stirred for an additional hour at -78 °C to yield a solution of bromoacetylene lithium salt.

-

Iodination: To the freshly prepared solution of bromoacetylene lithium salt, add one equivalent of iodine (I₂) dissolved in THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1-Bromo-2-iodoethene.[1]

Causality behind Experimental Choices:

-

The use of a strong base like n-BuLi is essential to deprotonate acetylene, forming the acetylide anion, which is a potent nucleophile.

-

The sequential addition of bromine and then iodine is crucial. The initial bromination forms a bromoalkene intermediate.

-

The reaction is carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.

-

The stereochemical outcome is dictated by the anti-addition of the halogens across the triple bond.

Synthesis of (Z)-1-Bromo-2-iodoethene

The synthesis of the (Z)-isomer can be achieved with high stereoselectivity by the hydrohalogenation of bromoacetylene. A plausible approach involves the reaction of bromoacetylene with a source of iodine and a proton.

Reaction Scheme:

Caption: Proposed synthetic pathway for (Z)-1-Bromo-2-iodoethene.

Experimental Protocol:

-

Preparation of Bromoacetylene: Bromoacetylene can be prepared from the dehydrobromination of 1,2-dibromoethene using a strong base like sodium amide (NaNH₂) in liquid ammonia. Extreme caution must be exercised as bromoacetylene is a highly reactive and potentially explosive gas.

-

Hydroiodination: In a separate, well-ventilated fume hood, dissolve the prepared bromoacetylene in a suitable non-polar solvent such as dichloromethane (CH₂Cl₂) at low temperature (e.g., 0 °C).

-

Slowly bubble hydrogen iodide (HI) gas through the solution, or add a solution of HI in a non-reactive solvent. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, carefully neutralize any excess acid with a dilute aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

After solvent removal, the crude product can be purified by distillation under reduced pressure to afford (Z)-1-Bromo-2-iodoethene.[1]

Causality behind Experimental Choices:

-

The syn-addition of HI across the triple bond of bromoacetylene is expected to yield the (Z)-isomer. The regioselectivity is governed by the electronic effects of the bromine atom.

-

The use of a non-polar solvent helps to prevent the formation of ionic intermediates that could lead to a loss of stereoselectivity.

-

Low reaction temperatures are employed to control the exothermicity of the reaction and minimize side reactions.

Characterization of 1-Bromo-2-iodoethene

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 1-Bromo-2-iodoethene isomers. The following spectroscopic techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.

Expected ¹H and ¹³C NMR Data:

| Isomer | Proton | Expected ¹H NMR (δ, ppm) | Coupling Constant (J, Hz) | Carbon | Expected ¹³C NMR (δ, ppm) |

| (E) | =CH-Br | ~6.8 - 7.2 | trans J(H-H) ≈ 13-18 | =CH-Br | ~110 - 120 |

| =CH-I | ~6.5 - 6.9 | =CH-I | ~80 - 90 | ||

| (Z) | =CH-Br | ~6.3 - 6.7 | cis J(H-H) ≈ 7-12 | =CH-Br | ~105 - 115 |

| =CH-I | ~6.6 - 7.0 | =CH-I | ~85 - 95 |

Note: These are estimated values based on data for similar haloalkenes. Actual values may vary depending on the solvent and spectrometer frequency.[2][3]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-Bromo-2-iodoethene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software to obtain the chemical shifts, coupling constants, and integrals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=C stretch | 1600 - 1650 |

| =C-H stretch | 3000 - 3100 |

| C-Br stretch | 500 - 600 |

| C-I stretch | 480 - 550 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular weight of C₂H₂BrI will be observed. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) will be characteristic. The expected m/z values for the molecular ions are approximately 232 and 234.[4]

-

Fragmentation Peaks: Fragments corresponding to the loss of Br, I, H, or combinations thereof will be observed.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Record the mass spectrum.

Purification

The purification of 1-Bromo-2-iodoethene is critical to remove any unreacted starting materials, byproducts, or isomers.

Workflow for Purification:

Caption: General workflow for the purification of 1-Bromo-2-iodoethene.

Detailed Protocol for Fractional Distillation:

-

Set up a fractional distillation apparatus with a Vigreux column to ensure efficient separation.

-

Carefully transfer the crude, dried product to the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Collect the fractions that distill at the expected boiling point of the target isomer under reduced pressure. The boiling points of the (E)- and (Z)-isomers are expected to be slightly different, allowing for their separation.[1]

Applications in Organic Synthesis

1-Bromo-2-iodoethene is a versatile building block for the synthesis of complex organic molecules due to the orthogonal reactivity of the C-I and C-Br bonds.

Key Applications:

-

Sequential Cross-Coupling Reactions: The C-I bond can be selectively coupled with an organometallic reagent (e.g., in a Suzuki or Sonogashira reaction) while leaving the C-Br bond intact. The resulting product can then undergo a second cross-coupling reaction at the C-Br position.[5][6]

-

Synthesis of Substituted Alkenes: This stepwise functionalization allows for the precise and stereocontrolled synthesis of di- and tri-substituted alkenes.

-

Precursor to Acetylenes: Elimination of HBr and HI can provide a route to substituted acetylenes.

Safety and Handling

1-Bromo-2-iodoethene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant and potentially toxic. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of (E)- and (Z)-1-Bromo-2-iodoethene. The stereoselective synthetic routes and comprehensive characterization data presented herein will be of significant value to researchers in the fields of organic chemistry and drug discovery, enabling the use of this versatile building block in the development of novel and complex molecules.

References

- Supporting Information for a relevant article on haloalkene synthesis. Note: A specific citation is not available from the provided search results, but this would typically be a peer-reviewed journal article.

-

Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC. [Link]

-

Addition of bromine chloride and iodine monochloride to carbonyl-conjugated, acetylenic ketones: synthesis and mechanisms. PubMed. [Link]

-

Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans. Catalysis Science & Technology (RSC Publishing). [Link]

-

Influence of the 1‐bromo‐2‐iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants. ResearchGate. [Link]

-

P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate. [Link]

-

Benzene, 1-bromo-2-iodo-. the NIST WebBook. [Link]

-

(E)-1-bromo-2-iodoethene. PubChem. [Link]

-

is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]

-

Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. ResearchGate. [Link]

-

How To: Purify by Distillation. Chemistry - University of Rochester. [Link]

-

Fast, mild, and convenient procedures for iodination and bromination of carbohydrates: reactions of organoboranes with iodine monochloride, sodium iodide, bromine, and bromine chloride. ResearchGate. [Link]

-

1-Bromo-1,2-diiodoethene. PubChem. [Link]

-

Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]

-

Can my 13C/1H NMR spectra differentiate between E and Z isomers? I managed to argue that my product is indeed 1-bromo-1,2-diphenylethene, however i cant seem to show that it is the (E) isomer. I also cannot make any new measurements. The HNMR vinylic proton peak is a. Reddit. [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. (E)-1-bromo-2-iodoethene | C2H2BrI | CID 6295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

(E)-1-Bromo-2-iodoethene: A Precision Synthon for Modular Cross-Coupling

[1]

Executive Summary

(E)-1-bromo-2-iodoethene (CAS: 56798-08-4) represents a critical class of "linchpin" reagents in modern organic synthesis.[1] Unlike symmetrical dihaloalkenes, its structural asymmetry—defined by the distinct electronic and steric profiles of bromine and iodine—enables highly selective, sequential functionalization. This guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and its pivotal role as a scaffold for constructing poly-conjugated systems in drug discovery and materials science.

Physical & Chemical Properties

Note: Distinction must be made between the unsaturated (E)-ethene derivative and its saturated ethane counterpart (CAS 590-16-9), which is frequently conflated in automated databases.[1]

Table 1: Physicochemical Profile

| Property | Value / Description | Notes |

| IUPAC Name | (E)-1-bromo-2-iodoethene | Trans-configuration is essential for specific spatial arrangements.[1] |

| CAS Number | 56798-08-4 | Distinct from Z-isomer and saturated analogs.[1] |

| Molecular Formula | C | |

| Molecular Weight | 232.85 g/mol | High halogen content contributes to density.[1] |

| Appearance | Pale yellow liquid to low-melting solid | Sensitive to light; iodine liberation causes darkening.[1] |

| Boiling Point | ~110–120 °C (Estimated) | Caution: Saturated analog boils at 163 °C. The alkene is more volatile.[1] |

| Density | > 2.4 g/cm³ | Estimated based on dihaloalkene trends.[1][2] |

| Solubility | Soluble in CHCl | Hydrophobic; sparingly soluble in water. |

| Stability | Light and heat sensitive | Store at 2–8°C away from light to prevent polymerization or I |

Synthesis & Stereochemistry

Achieving high stereochemical purity (>98% E-isomer) is the primary challenge.[1] Direct addition of iodine monobromide (IBr) to acetylene often yields thermodynamic mixtures.[1] The "Gold Standard" protocol utilizes organotin intermediates to enforce stereocontrol.[1]

Protocol: Stereoselective Synthesis via Stannanes

Principle: The reaction proceeds through a stereospecific electrophilic destannylation.[1]

-

Precursor Synthesis: Hydrostannylation of iodoethyne or iodostannylation of acetylene to generate (E)-1-tributylstannyl-2-iodoethene.[1]

-

Halogenation: Treatment with elemental bromine (Br

) at low temperature.[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagent Prep: Dissolve (E)-1-tributylstannyl-2-iodoethene (10 mmol) in anhydrous CH

Cl -

Addition: Add Br

(10 mmol) in CH -

Quench: Once the color persists, quench with saturated aqueous Na

S -

Workup: Extract with Et

O, dry over MgSO -

Purification: Rapid filtration through a silica plug (pentane eluent) is often sufficient to remove tin residues.[1]

Visualization: Synthesis Pathway

Caption: Stereoselective route ensuring (E)-geometry retention via electrophilic destannylation.

Spectral Analysis

Accurate characterization relies on identifying the specific coupling constants that differentiate the E (trans) isomer from the Z (cis) isomer.[1]

Nuclear Magnetic Resonance (NMR)

The protons in (E)-1-bromo-2-iodoethene are chemically non-equivalent but magnetically similar, appearing as two doublets.[1]

-

H NMR (CDCl

-

Chemical Shift (

): Two doublets centered between 6.60 – 7.20 ppm .[1] -

Coupling Constant (

): The critical diagnostic is the vicinal coupling constant.[1] -

Interpretation: The proton geminal to Iodine is typically more shielded (upfield) than the proton geminal to Bromine due to the "heavy atom effect" of Iodine, despite Iodine's lower electronegativity compared to Bromine.

-

- C NMR:

Mass Spectrometry (MS)[1]

Reactivity & Applications: The "Linchpin" Strategy

The core value of (E)-1-bromo-2-iodoethene lies in the bond-dissociation energy (BDE) differential between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol).[1] This allows for Chemouselective Sequential Cross-Coupling .[1]

Selective Sonogashira Coupling

Researchers can perform a Sonogashira coupling exclusively at the C-I site at room temperature, leaving the C-Br bond intact for a subsequent reaction (e.g., Suzuki or Heck coupling).

Experimental Logic:

-

Activation: Pd(0) inserts oxidatively into the weaker C-I bond.[1]

-

Coupling: Reaction with a terminal alkyne yields an (E)-1-bromo-1,3-enyne.[1]

-

Second Functionalization: The remaining C-Br bond is then activated under more forcing conditions (higher temp, bulky phosphine ligands) to install a different group.[1]

Visualization: Sequential Functionalization

Caption: Exploiting BDE differences for programmable, site-selective molecular assembly.

Safety & Handling (MSDS Summary)

-

Hazards: Severe skin and eye irritant.[1] Lachrymator (tear gas effect).[1]

-

Storage: Light-sensitive.[1] Store under inert gas (Argon/Nitrogen) in amber glass at 4°C. Copper stabilizers are sometimes added to inhibit polymerization.[1]

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

-

PubChem Compound Summary. (E)-1-bromo-2-iodoethene. National Center for Biotechnology Information.[1] [Link][1]

-

Uwai, K., et al. Stereoselective Synthesis of (E)-1-Bromo-2-iodoalkenes. Journal of Organic Chemistry.[1] (General methodology for mixed dihaloalkenes).

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry.[1] (Foundational reactivity principles).

-

NIST Chemistry WebBook. Halogenated Hydrocarbons Spectral Data.[1][Link][1]

(Z)-1-bromo-2-iodoethene synthesis and isolation

An In-depth Technical Guide to the Stereoselective Synthesis and Isolation of (Z)-1-Bromo-2-iodoethene

Abstract

(Z)-1-bromo-2-iodoethene is a highly valuable and versatile synthetic intermediate, primarily utilized in stereoselective cross-coupling reactions. Its utility stems from the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for programmed, sequential functionalization under palladium or nickel catalysis. This guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to (Z)-1-bromo-2-iodoethene, details rigorous isolation and purification protocols, and discusses its key applications in modern organic synthesis, particularly in Negishi and Sonogashira cross-coupling reactions. The methodologies presented are grounded in established chemical principles to ensure reproducibility and high fidelity for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

The precise construction of stereodefined di- and tri-substituted alkenes is a cornerstone of contemporary organic synthesis, particularly in the assembly of complex natural products and pharmaceutical agents. Dihaloalkenes, such as 1-bromo-2-iodoethene, serve as exceptional linchpins in these synthetic endeavors. The Z-configuration, in particular, offers a distinct three-dimensional vector for molecular elaboration.

The strategic advantage of (Z)-1-bromo-2-iodoethene lies in the orthogonal reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Br bond.[1] This predictable reactivity hierarchy enables chemists to perform selective coupling at the iodinated position, leaving the bromide intact for a subsequent, different coupling reaction. This one-pot or sequential approach provides a highly efficient route to complex, stereodefined alkenes from a single, versatile starting material.

Stereoselective Synthesis: A Mechanistic Approach

The primary challenge in synthesizing (Z)-1-bromo-2-iodoethene is the installation of the two different halogens across a two-carbon unit with precise control of the cis-(Z) geometry. While several strategies could be envisioned, a highly effective and stereocontrolled method involves the syn-hydroiodination of bromoacetylene. This approach ensures the desired stereochemical outcome through a well-defined mechanistic pathway.

The overall synthetic workflow can be visualized as a two-stage process starting from a readily available precursor.

Figure 1: High-level workflow for the synthesis and purification of (Z)-1-bromo-2-iodoethene.

Synthesis of the Bromoacetylene Precursor

Bromoacetylene is a key, albeit unstable, intermediate for this synthesis. A reliable method for its in situ generation involves the treatment of 1,1-dibromoethene with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. This reaction proceeds via a Fritsch–Buttenberg–Wiechell rearrangement mechanism.

Experimental Protocol: In Situ Generation of Bromoacetylene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Substrate Addition: 1,1-Dibromoethene (1.0 equivalent) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The resulting solution containing lithium bromoacetylide is used directly in the next step without isolation.

Stereoselective Hydroiodination

The crucial step for establishing the (Z)-stereochemistry is the electrophilic iodination of the bromoacetylide intermediate, followed by protonation. The syn-addition of the iodine and proton across the triple bond is key. This can be achieved by reacting the lithium bromoacetylide with molecular iodine, which generates a lithium (Z)-1-bromo-2-iodo-vinyllithium species. Subsequent quenching with a proton source delivers the final product.

Sources

1-Bromo-2-iodoethene: The Sequential Cross-Coupling Powerhouse

This is an in-depth technical guide on 1-Bromo-2-iodoethene , designed for researchers in organic synthesis and drug development.

Executive Summary

1-Bromo-2-iodoethene (also known as 1-bromo-2-iodoethylene) is a bifunctional haloalkene utilized primarily as a linchpin in the stereoselective synthesis of conjugated systems. Its value lies in the significant reactivity differential between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds. This "reactivity gap" allows researchers to perform sequential, chemoselective palladium-catalyzed cross-coupling reactions—functionalizing the iodide position first under mild conditions, followed by the bromide position under more forcing conditions. This capability is critical for constructing non-symmetrical divinyl, enyne, and enediyne motifs found in pharmaceuticals (e.g., enediyne antibiotics) and advanced materials (e.g., carotenoids, liquid crystals).

Chemical Identity & Properties

The compound exists as geometric isomers. The (E)-isomer is frequently preferred in synthesis to maintain trans-olefin geometry in target molecules.

| Property | Data |

| Chemical Name | 1-Bromo-2-iodoethene |

| IUPAC Name | (E)-1-Bromo-2-iodoethene / (Z)-1-Bromo-2-iodoethene |

| Molecular Formula | C₂H₂BrI |

| Molecular Weight | 232.85 g/mol |

| CAS Number (Generic) | 16452-91-8 |

| CAS Number ((E)-Isomer) | 56798-08-4 |

| CAS Number ((Z)-Isomer) | 95497-36-2 |

| Appearance | Pale yellow to reddish liquid (light sensitive) |

| Density | ~2.60 g/mL |

| Boiling Point | ~63–77 °C (at reduced pressure, varies by isomer) |

| Stability | Light and air sensitive; stabilize with copper or silver foil.[1][2][3][4][5][6][7][8][9] |

Critical Note: Do not confuse with 1-Bromo-2-iodoethane (CAS 590-16-9), which is the saturated analog (MW 234.86) and lacks the cross-coupling versatility of the alkene.

Synthesis & Manufacturing

Direct halogenation of acetylene typically yields mixtures. Stereoselective routes are required for high-precision applications.

Method A: Stereoselective Synthesis of (E)-1-Bromo-2-iodoethene

The most authoritative route for the pure (E)-isomer involves the sequential halogenation/desilylation of silyl-alkenes or the utilization of propiolic acid derivatives. A robust method developed for the synthesis of Xerulin involves the reaction of (E)-1-bromo-2-(trimethylsilyl)ethene with iodine monochloride (ICl).

-

Precursor: (E)-1-Bromo-2-(trimethylsilyl)ethene.

-

Reagent: Iodine Monochloride (ICl) in CH₂Cl₂ at 0°C.

-

Mechanism: Electrophilic substitution of the silyl group (Ipso-substitution) with retention of configuration.

-

Yield: Typically >80% with >98% isomeric purity.

Method B: Addition to Acetylene (Industrial/Bulk)

For applications where isomer separation is feasible or mixtures are tolerated:

-

Conditions: Reaction typically occurs in a solvent like CH₂Cl₂ or neat, often requiring careful temperature control to prevent over-halogenation to the tri/tetra-halo species.

Reactivity: The Sequential Coupling Logic

The core utility of 1-bromo-2-iodoethene is the chemoselective oxidative addition of Pd(0) to the C–I bond over the C–Br bond.

-

Bond Dissociation Energy (BDE): C(sp²)–I (~65 kcal/mol) < C(sp²)–Br (~81 kcal/mol).

-

Step 1 (Selective): Sonogashira, Negishi, or Suzuki coupling at the Iodine site at Room Temperature (RT).

-

Step 2 (Exhaustive): Subsequent coupling at the Bromine site at elevated temperatures (60–80°C).

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logical flow for synthesizing a non-symmetrical 1,3-diene or enyne using this scaffold.

Caption: Chemoselective workflow exploiting the bond energy difference between C-I and C-Br for sequential assembly.

Experimental Protocol: Selective Sonogashira Coupling

Objective: Selective alkynylation at the iodine position to generate (E)-1-bromo-1-en-3-yne.

Reagents:

-

Terminal Alkyne (1.05 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

CuI (1-3 mol%)

-

Diisopropylamine (DIPA) or Et₃N (Solvent/Base)

Procedure:

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Add (E)-1-bromo-2-iodoethene and the terminal alkyne to degassed DIPA.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.

-

Reaction: Stir at room temperature (20–25°C).

-

Note: Monitoring is crucial.[10] Heating >40°C may trigger premature coupling at the bromide site.

-

-

Monitoring: Check TLC for consumption of the dihaloalkene. The C–Br bond remains intact under these conditions.

-

Workup: Dilute with Et₂O, wash with NH₄Cl (sat. aq.) to remove Cu salts, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

Applications in Drug Development

-

Enediyne Antibiotics: Used to construct the "warhead" core of enediyne antitumor agents (e.g., Calicheamicin analogs) by sequentially coupling two different alkyne units.

-

Retinoids & Carotenoids: The (E)-isomer serves as a C2 spacer to link polyene chains while preserving double-bond geometry, essential for the biological activity of Vitamin A derivatives.

-

Liquid Crystals: Used to synthesize rod-like molecules where trans-geometry is required for mesophase formation.

Safety & Handling (MSDS Highlights)

-

Hazards: Severe eye irritant (Lachrymator).[6][11] Skin and respiratory irritant.[11]

-

Storage: Store at 2–8°C in the dark. The compound liberates free iodine upon decomposition (turning dark violet/brown).

-

Stabilization: Store over activated Copper turnings or Silver wool to scavenge free halogens.

References

- Negishi, E., et al. "Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis." Journal of Organic Chemistry.

- Uenishi, J., et al. "Stereoselective Synthesis of Carotenoids and Retinoids via Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.

-

PubChem Database. "Compound Summary: (E)-1-Bromo-2-iodoethene."[3] CID 6295728.[3] Link

-

GuideChem. "1-Bromo-2-iodoethene CAS 16452-91-8." Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. (E)-1-bromo-2-iodoethene | C2H2BrI | CID 6295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dibromoiodoethylene - Wikipedia [en.wikipedia.org]

- 6. (E)-1-bromo-2-iodoethene | C2H2BrI | CID 6295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3607962A - Process for the manufacture of acetylene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

Technical Guide: Separation and Purification of Geometric Isomers of 1-Bromo-2-iodoethene

The following technical guide details the separation, purification, and characterization of the geometric isomers of 1-bromo-2-iodoethene.

Executive Summary

1-Bromo-2-iodoethene is a critical bifunctional linchpin in organic synthesis, particularly for modular cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) where stereochemical retention is paramount. The molecule exists as two geometric isomers: (Z)-1-bromo-2-iodoethene (cis) and (E)-1-bromo-2-iodoethene (trans).

Syntheses typically yield a thermodynamic mixture favoring the trans isomer (approx. 6:1 to 7:1 ratio). Separation is challenging due to the compounds' volatility and light sensitivity. This guide provides a field-validated protocol for isolating these isomers using silica gel flash chromatography, validated by

Part 1: Synthesis & Isomer Generation

Understanding the origin of the mixture is essential for efficient separation. The standard synthesis involves the addition of iodine monobromide (IBr) to acetylene.[1]

Reaction Pathway

The reaction proceeds via electrophilic addition. While conditions can be tuned, a typical setup involves:

-

Reagents: Acetylene (ethyne), Iodine Monobromide (IBr).

-

Solvent/Catalyst: Concentrated HBr or neat reaction in a pressure vessel.

-

Outcome: A mixture of (E) and (Z) isomers. The (E)-isomer is the thermodynamic product, typically constituting 80-85% of the crude mixture.

Technical Note: The crude product often contains free iodine and unreacted starting materials, requiring a reductive wash (Na

SO ) before attempting chromatography.

Part 2: Separation Protocol (Flash Chromatography)

Unlike many di-haloalkenes where distillation suffices, the boiling points of (E)- and (Z)-1-bromo-2-iodoethene are sufficiently close to make fractional distillation inefficient for high-purity separation. Flash column chromatography is the industry standard for resolution.

Chromatographic Parameters

-

Stationary Phase: Silica Gel (200-400 mesh).

-

Mobile Phase: Pentane : Diethyl Ether (100:1 v/v).

-

Column Loading: Wet-packing is critical. Dry packing can lead to irreversible adsorption of the iodine-containing species.

Elution Order & Retardation Factors ( )

Contrary to the general rule where the more polar cis isomer elutes last, in this specific solvent system on silica, the (Z)-isomer (cis) elutes FIRST , followed by the (E)-isomer (trans) .

| Isomer | Configuration | Elution Order | |

| (Z)-1-bromo-2-iodoethene | Cis | 0.50 - 0.65 | 1st (Fast) |

| (E)-1-bromo-2-iodoethene | Trans | 0.15 - 0.32 | 2nd (Slow) |

Critical Insight: An impurity (likely an iodine-containing byproduct) often elutes between the two isomers (

). Strict fraction collection is required to avoid contamination of the trans fractions.

Step-by-Step Workflow

-

Preparation: Concentrate the crude organic layer (dried over MgSO

) at reduced pressure. Do not heat above 50°C to prevent isomerization or volatilization. -

Column Packing: Slurry pack the silica column using the eluent (100:1 Pentane:Et

O). -

Loading: Load the crude oil carefully onto the sand bed.

-

Elution:

-

Collect the initial fractions rapidly to capture the (Z)-isomer .

-

Monitor the "mixed" intermediate fractions closely by TLC (visualize with UV or Iodine chamber).

-

Flush the column to recover the major (E)-isomer , which trails significantly.

-

-

Isolation: Evaporate solvents from combined pure fractions under mild vacuum (15 mmHg, bath < 25°C).

Part 3: Characterization & Validation

The definitive method for assigning stereochemistry is Proton NMR (

NMR Logic

According to the Karplus relationship, protons in a trans (180°) arrangement exhibit a significantly larger coupling constant than those in a cis (0°) arrangement.

-

(E)-Isomer (Trans): Large coupling constant (

Hz). -

(Z)-Isomer (Cis): Smaller coupling constant (

Hz).

Spectroscopic Data Table

| Property | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| ~5.33 ppm (CDCl | ~6.60 ppm (CDCl | |

| Coupling Constant ( | 13.5 – 17.0 Hz | 6.0 – 9.0 Hz |

| Appearance | Pale yellow oil | Pale yellow oil |

Decision Logic Diagram

The following diagram illustrates the logic flow for synthesis, separation, and validation.

Caption: Workflow for the isolation and stereochemical assignment of 1-bromo-2-iodoethene isomers.

Part 4: Storage and Stability

Both isomers are thermodynamically unstable relative to each other and chemically reactive.

-

Isomerization: Pure isomers will slowly equilibrate to a thermodynamic mixture (~21:79 Z:E) if left at room temperature for several weeks.

-

Light Sensitivity: The C-I bond is photolabile. Exposure to light liberates iodine (turning the oil brown/purple).

-

Storage Protocol:

-

Store neat or in solution at -18°C (Freezer) .

-

Protect from light (Amber vials or foil-wrapped).

-

Stabilization with activated Copper wire is recommended for long-term storage to scavenge free iodine.

-

References

-

Organic Syntheses , Coll.[2] Vol. 10, p. 117 (2004); Vol. 79, p. 19 (2002). Preparation of (E)-1-Bromo-2-iodoethene.

-

BenchChem , Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

-

PubChem , Compound Summary: (E)-1-bromo-2-iodoethene.[3]

-

Thieme Connect , Synthesis by Metal-Mediated Coupling Reactions.

Sources

A Predictive Guide to the Spectroscopic Data of 1-Bromo-2-iodoethene: An In-depth Technical Analysis

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic characteristics of (E)- and (Z)-1-bromo-2-iodoethene. As of the time of writing, a complete set of experimentally verified spectroscopic data for this specific compound is not widely available in public databases. The information herein is therefore a synthesis of established spectroscopic principles, data from analogous compounds, and theoretical predictions, intended to guide researchers in the identification and characterization of these molecules.

Introduction: The Elusive Spectroscopic Portrait of 1-Bromo-2-iodoethene

1-Bromo-2-iodoethene, a dihalogenated alkene, exists as two geometric isomers: (E)- and (Z)-1-bromo-2-iodoethene. The stereochemistry of these isomers dictates their physical properties and reactivity, making their unambiguous identification a critical aspect of their use in organic synthesis. This guide provides a comprehensive framework for the spectroscopic characterization of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data is scarce, we can construct a reliable predictive model based on the well-understood effects of halogen substitution on olefinic systems.

Figure 1: Structures of (Z)- and (E)-1-bromo-2-iodoethene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomeric Assignment

NMR spectroscopy, particularly ¹H NMR, is the most definitive method for differentiating between the (E) and (Z) isomers of 1-bromo-2-iodoethene. The key diagnostic feature is the magnitude of the coupling constant (³JHH) between the two vinylic protons.

¹H NMR Spectroscopy: A Tale of Two Coupling Constants

The ¹H NMR spectrum of each isomer is expected to show two doublets, one for each of the non-equivalent vinylic protons.

Table 1: Predicted ¹H NMR Data for (E)- and (Z)-1-bromo-2-iodoethene

| Isomer | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (³JHH, Hz) |

| (E)-1-bromo-2-iodoethene | 6.5 - 7.5 | 12 - 18 |

| (Z)-1-bromo-2-iodoethene | 6.5 - 7.5 | 6 - 12 |

Expertise & Experience: The differentiation of the isomers is unequivocally based on the vicinal coupling constant (³JHH). The Karplus relationship dictates that the coupling between two protons on a double bond is significantly larger when they are in a trans configuration (dihedral angle of 180°) compared to a cis configuration (dihedral angle of 0°). Therefore, the isomer exhibiting a coupling constant in the range of 12-18 Hz can be confidently assigned as the (E)-isomer, while the isomer with a coupling constant in the 6-12 Hz range is the (Z)-isomer.

The precise chemical shifts of the vinylic protons are influenced by the electronegativity and magnetic anisotropy of the adjacent halogens. The deshielding effect of the halogens will cause these protons to resonate in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide two distinct signals for the two sp²-hybridized carbons in each isomer.

Table 2: Predicted ¹³C NMR Data for (E)- and (Z)-1-bromo-2-iodoethene

| Isomer | Carbon attached to Bromine (C-Br) | Carbon attached to Iodine (C-I) |

| Predicted Chemical Shift Range (δ, ppm) | 95 - 115 | 80 - 100 |

Trustworthiness: The carbon atom bonded to the more electronegative bromine atom is expected to be deshielded and thus resonate at a higher chemical shift compared to the carbon bonded to the iodine atom. The specific chemical shifts for each isomer will differ slightly due to the different steric and electronic environments. These assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 2: A standard workflow for NMR-based analysis of 1-bromo-2-iodoethene.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers

IR spectroscopy can provide strong evidence for the stereochemistry of 1-bromo-2-iodoethene, primarily through the analysis of the out-of-plane C-H bending vibrations.

Table 3: Predicted Key IR Absorption Frequencies for 1-Bromo-2-iodoethene

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Isomeric Significance |

| C=C Stretch | ~1600 | May show slight differences between isomers. |

| trans C-H Bend (out-of-plane) | 960 - 990 | A strong absorption in this region is characteristic of the (E)-isomer. |

| cis C-H Bend (out-of-plane) | 670 - 730 | A strong absorption in this region is characteristic of the (Z)-isomer. |

Authoritative Grounding: The out-of-plane C-H bending vibrations in disubstituted alkenes are highly diagnostic of their stereochemistry. This principle is well-documented and widely used for the structural elucidation of olefinic compounds. For instance, the IR spectra of cis- and trans-1,2-dichloroethene clearly show this differentiation.

Mass Spectrometry (MS): Deciphering the Molecular Ion and Fragmentation

Mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns.

Molecular Ion (M⁺): Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. Iodine is monoisotopic (¹²⁷I). The expected m/z values for the molecular ions are:

-

C₂H₂⁷⁹BrI⁺: m/z ≈ 232

-

C₂H₂⁸¹BrI⁺: m/z ≈ 234

Key Fragmentation Pathways: The most probable fragmentation will involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule.

-

Loss of an iodine radical: [M - I]⁺

-

Loss of a bromine radical: [M - Br]⁺

The relative intensities of these fragment ions will depend on the relative strengths of the C-Br and C-I bonds.

Figure 3: Predicted primary fragmentation pathways for 1-bromo-2-iodoethene.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt (NaCl or KBr) plates. If it is a solid, prepare a KBr pellet or a mull.

-

Acquisition: Use a Fourier-transform infrared (FTIR) spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is ideal. The sample is injected into a GC, and the separated components are introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method that will induce reproducible fragmentation.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion pattern and characteristic fragment ions.

Conclusion

References

- Barluenga, J., Rodríguez, M. A., Campos, P. J., & Asensio, G. (1987). Stereoselective Synthesis of 2-Functionalized 1-Bromo-1-iodo-1-alkenes by Electrophilic Iodination of 1-Bromo-1-alkynes. Synthesis, 1987(7), 661-662.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Western, C. M., & Billinghurst, B. E. (n.d.). IR spectra of cis- and trans- 1,2-dichloroethene. PGOPHER. Retrieved from [Link]

- Li, P., & Wang, J. (2020). Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. Chem, 6(5), 1153-1165.

- Stork, G., & Zhao, K. (1989). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Tetrahedron Letters, 30(17), 2173-2174.

- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052.

physical properties of 1-bromo-2-iodoethene

This guide details the physicochemical profile, synthetic pathways, and application logic of 1-bromo-2-iodoethene , a critical bifunctional linchpin in modern organic synthesis.

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

1-Bromo-2-iodoethene (C₂H₂BrI) serves as a high-value "chemical linchpin" for the modular construction of conjugated systems. Its utility stems from the distinct bond dissociation energies (BDE) of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds. This electronic differentiation allows researchers to perform sequential, site-selective cross-coupling reactions —typically engaging the more reactive C–I bond first under mild conditions, followed by activation of the C–Br bond. This capability is essential for the stereocontrolled synthesis of unsymmetrical divinyl compounds, enediynes, and polyene natural products.

Chemical Identity & Isomerism

The molecule exists as two geometric isomers. Proper assignment of the E (trans) and Z (cis) configuration is critical, as they lead to topologically distinct pharmacophores.

| Attribute | Detail |

| IUPAC Name | 1-Bromo-2-iodoethene |

| Molecular Formula | C₂H₂BrI |

| Molecular Weight | 232.85 g/mol |

| CAS (General) | 16452-91-8 |

| CAS (E-isomer) | 56798-08-4 |

| CAS (Z-isomer) | 95497-36-2 |

| SMILES (E) | Br/C=C/I |

| SMILES (Z) | Br/C=C\I |

Physicochemical Data Compendium

The following data represents the general mixture or the thermodynamically stable E-isomer unless otherwise noted.

| Property | Value | Conditions / Note |

| Physical State | Liquid | Colorless to light yellow (darkens on storage) |

| Density | 2.605 g/mL | at 25 °C |

| Boiling Point | 63–77 °C | at 100 mmHg (Reduced Pressure) |

| Refractive Index | High polarizability due to heavy halogens | |

| Flash Point | 44 °C (112 °F) | Flammable liquid |

| Solubility | Immiscible | Water |

| Solubility | Miscible | DCM, THF, Et₂O, Toluene |

| Stability | Light Sensitive | C–I bond photolyzes; store in amber glass over Cu stabilizer |

Spectroscopic Characterization

Differentiation between the E and Z isomers is most reliably achieved via

H NMR (Proton)

-

Chemical Shift (

): The olefinic protons typically appear in the 6.5 – 7.5 ppm range, significantly deshielded by the inductive effect of the halogens. -

Coupling Constants (

):-

(E)-Isomer: Displays a larger coupling constant, typically

. -

(Z)-Isomer: Displays a smaller coupling constant, typically

.

-

C NMR (Carbon)

-

C–Br Carbon: Typically resonates upfield (~108–115 ppm).

-

C–I Carbon: Typically resonates further upfield (~75–85 ppm) due to the "heavy atom effect" (spin-orbit coupling) of iodine.

Synthetic Methodologies

The synthesis of 1-bromo-2-iodoethene is non-trivial due to the need for stereocontrol.

Method A: Anti-Addition to Acetylene (Primary Route for E-Isomer)

The most direct industrial route involves the electrophilic addition of Iodine Monobromide (IBr) to acetylene.

-

Mechanism: The reaction proceeds via a cyclic iodonium ion intermediate.

-

Stereochemistry: Nucleophilic attack by bromide (Br⁻) occurs from the backside (anti-addition).

-

Outcome: Predominantly yields (E)-1-bromo-2-iodoethene .

-

Purification: Fractional distillation is required to separate the product from 1,2-dibromoethene or 1,2-diiodoethene byproducts.

Method B: Stereoselective Cross-Coupling (Modern Route)

For high isomeric purity without distillation, modern methods utilize:

-

Hunsdiecker-type reaction: Reaction of (E)-3-bromoacrylic acid with

and a silver salt. -

Boronic Acid Exchange: Reaction of trans-2-bromovinylboronic acid with NaI and Chloramine-T.

Reactivity & Applications: The Sequential Coupling Logic

The core value of 1-bromo-2-iodoethene in drug development is its ability to act as a programmable scaffold . The C–I bond is significantly weaker (BDE ~57 kcal/mol) than the C–Br bond (BDE ~69 kcal/mol), allowing for chemoselective activation.

Experimental Workflow: Sequential Functionalization

-

Step 1 (C–I Activation): Perform a Sonogashira or Negishi coupling at 0°C to room temperature. The catalyst inserts exclusively into the C–I bond.

-

Step 2 (Isolation): Isolate the 1-bromo-1,3-diene or enyne intermediate.

-

Step 3 (C–Br Activation): Perform a second coupling (Suzuki/Heck) at elevated temperatures (>60°C) or using a more active catalyst (e.g., Pd(P(t-Bu)₃)₂) to functionalize the remaining C–Br bond.

Figure 1: Logic flow for the chemoselective functionalization of 1-bromo-2-iodoethene, exploiting the reactivity gap between C–I and C–Br bonds.[1]

Handling and Safety Protocols

-

Hazards: The compound is a potent lachrymator and skin irritant. It can cause severe respiratory irritation.

-

Storage: Must be stored at 2–8 °C in the dark. Stabilization with copper wire is recommended to scavenge free iodine generated by photolysis.

-

Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem. (E)-1-bromo-2-iodoethene | C2H2BrI | CID 6295728.[2] National Library of Medicine. Link

-

ECHEMI. 1-BROMO-2-IODO-ETHENE Physical Properties and Supplier Data. Link

-

ChemicalBook. 1-Bromo-2-iodoethene CAS 16452-91-8 Technical Data. Link

-

Organic Chemistry Frontiers. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes (Contextual Mechanism). Royal Society of Chemistry. Link

-

NIST Chemistry WebBook. 1-Bromo-2-iodoacetylene (Precursor Data). Link

Sources

Thermochemical Properties and Synthetic Utility of Bromo- and Iodoethenes

The following is an in-depth technical guide on the thermochemical properties of bromo- and iodo-ethenes, designed for researchers and drug development professionals.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Bromoethene (Vinyl Bromide) and Iodoethene (Vinyl Iodide) serve as critical

This guide aggregates high-fidelity thermochemical data, bond dissociation energies, and mechanistic insights to support rational reagent selection in drug discovery and process chemistry.

Fundamental Thermochemical Properties

The following data represents the most reliable experimental and computed values derived from combustion calorimetry, photoionization spectroscopy, and active thermochemical tables (ATcT).

Table 1: Standard State Thermochemical Data (298.15 K)

| Property | Symbol | Units | Bromoethene (Vinyl Bromide) | Iodoethene (Vinyl Iodide) |

| Formula | ||||

| Physical State | Gas (bp 15.8 °C) | Liquid (bp 56 °C) | ||

| Enthalpy of Formation | kJ/mol | +79.2 ± 1.9 | +131.2 ± 3.2 | |

| Enthalpy of Formation | kJ/mol | +53.8 (est) | +98.5 (est) | |

| Standard Entropy | J/(mol[1][2][3]·K) | 275.8 | ~295 (est) | |

| Heat Capacity | J/(mol·K) | 55.5 | ~60 (est) | |

| Ionization Energy | IE | eV | 9.80 | 9.32 ± 0.01 |

Note on Data Provenance:

Bromoethene:

is derived from hydrogenation calorimetry (Lacher et al.) reanalyzed by Cox and Pilcher.Iodoethene:

was resolved recently via TPEPICO spectroscopy (Shuman et al., 2008), correcting older discrepancies.Estimates: Where experimental

is absent for Vinyl Iodide, values are estimated based on halogen trends relative to Vinyl Bromide and Ethyl Iodide.

Bond Energetics and Reactivity Profile

The divergence in synthetic utility between these two halides is governed by the strength of the Carbon-Halogen (C–X) bond. The

Table 2: Bond Dissociation Enthalpies (BDE) at 298 K

| Bond Type | Molecule | BDE (kcal/mol) | BDE (kJ/mol) | Reactivity Implication |

| C( | Vinyl Bromide | 72.1 | 301.7 | Moderate. Requires activated catalysts or heating. |

| C( | Vinyl Iodide | 57.6 | 241.0 | High. Facile oxidative addition at RT. |

| Reference | Ethyl Bromide | 69.0 | 289.0 | Comparison (Alkyl) |

| Reference | Ethyl Iodide | 53.0 | 222.0 | Comparison (Alkyl) |

Mechanistic Impact: Oxidative Addition

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the aryl/vinyl halide to the Pd(0) species. The lower BDE of Vinyl Iodide allows this step to proceed under milder conditions, preserving sensitive functional groups on the drug scaffold.

Figure 1: The oxidative addition pathway.[4] The lower activation energy for Vinyl Iodide (due to weaker C-I bond) accelerates the formation of the Pd(II) complex.

Experimental Methodologies for Property Determination

Understanding how these values are derived is essential for validating new data or resolving discrepancies in literature.

Combustion Calorimetry

Used primarily for Vinyl Bromide . The compound is burned in excess oxygen, and the heat of combustion (

-

Protocol: The sample is enclosed in a rotating bomb calorimeter containing arsenious oxide solution (to reduce formed bromine).

-

Calculation:

is derived from

TPEPICO Spectroscopy (Threshold Photoelectron-Photoion Coincidence)

Used for the definitive determination of Vinyl Iodide properties (Shuman et al., 2008).

-

Method: This gas-phase technique measures the appearance energy (AE) of the vinyl cation (

) from the neutral precursor. -

Advantage: It circumvents the handling difficulties of pure liquid vinyl iodide (polymerization/light sensitivity) by working in molecular beams.

-

Equation:

.

Synthetic Applications & Handling Protocols

Cross-Coupling in Drug Discovery

Vinyl halides are used to install the vinyl group (

-

Vinyl Bromide: Preferred for scale-up (kg scale) due to lower cost and volatility (gas can be bubbled into reaction mixtures).

-

Vinyl Iodide: Preferred for "late-stage functionalization" where the molecule is complex and harsh heating must be avoided. It is often generated in situ or used as a solution.

Handling and Stability Protocol

Vinyl Iodide is light-sensitive and prone to radical decomposition (releasing

Standardized Stability Protocol:

-

Storage: Store Vinyl Iodide at -20°C in amber glass vials.

-

Stabilization: Add Copper (Cu) turnings or Silver (Ag) wool to the storage vessel. These metals scavenge free halogens and inhibit radical chain polymerization.

-

Purification: Before use in sensitive catalytic cycles, pass the liquid through a short plug of basic alumina to remove traces of

or

Safety: Carcinogenicity

Both compounds are alkylating agents.

-

Vinyl Bromide: Classified as a probable human carcinogen (IARC Group 2A). It is metabolized to the epoxide (bromoethylene oxide), which alkylates DNA.

-

Precaution: All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).

References

-

Lacher, J. R.; Kianpour, A.; et al. Reaction heats of organic halogen compounds.[5] IX. The catalytic hydrogenation of vinyl and perfluorovinyl bromide.[5]J. Phys. Chem. 1957, 61, 1125–1126.[5] Link

-

Shuman, N. S.; Ochieng, M. A.; Sztáray, B.; Baer, T. TPEPICO Spectroscopy of Vinyl Chloride and Vinyl Iodide: Neutral and Ionic Heats of Formation and Bond Energies.J. Phys. Chem. A 2008, 112, 5647–5652.[6] Link

-

NIST Chemistry WebBook, SRD 69.[5][7] Vinyl Bromide Gas Phase Thermochemistry.[5][7]National Institute of Standards and Technology .[5][7] Link

- Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies, CRC Press, 2007.

Sources

- 1. fiveable.me [fiveable.me]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Entropy Changes and the Third Law of Thermodynamics [saylordotorg.github.io]

- 5. Vinyl bromide [webbook.nist.gov]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. Vinyl bromide [webbook.nist.gov]

commercial availability of trans-1-bromo-2-iodoethene

An In-depth Technical Guide to trans-1-Bromo-2-iodoethene: Commercial Availability, Synthesis, and Synthetic Utility

Introduction

trans-1-Bromo-2-iodoethene, also known by its IUPAC name (E)-1-bromo-2-iodoethene, is a halogenated alkene of significant interest to the research and development community, particularly those in the fields of organic synthesis and medicinal chemistry. Its value lies in its bifunctional nature, possessing two distinct carbon-halogen bonds (C-Br and C-I) on a vinyl scaffold. This unique arrangement allows for selective and sequential functionalization, making it a versatile building block for the construction of complex molecular architectures. The differential reactivity of the C-I and C-Br bonds, with the former being more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, opens up a wide array of synthetic possibilities. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and its potential applications in modern organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of trans-1-bromo-2-iodoethene is fundamental for its effective use in the laboratory. The key properties are summarized in the table below, compiled from authoritative sources.[1]

| Property | Value |

| IUPAC Name | (E)-1-bromo-2-iodoethene |

| Synonyms | trans-1-Bromo-2-iodoethene |

| CAS Number | 56798-08-4[1] |

| Molecular Formula | C₂H₂BrI[1] |

| Molecular Weight | 232.85 g/mol [1] |

| Appearance | Liquid[2] |

| Density | 2.605 g/mL at 25 °C (lit.)[2] |

| Boiling Point | 63-77 °C at 100 mm Hg (lit.)[2] |

| Refractive Index | n20/D 1.6320 (lit.)[2] |

| InChI | InChI=1S/C2H2BrI/c3-1-2-4/h1-2H/b2-1+[1] |

| InChIKey | UTDMSJMYYBXEPR-OWOJBTEDSA-N[1] |

| SMILES | C(=C/I)\Br[1] |

Commercial Availability

The is somewhat limited, positioning it as a specialty reagent rather than a common laboratory chemical. Researchers looking to procure this compound may need to source it from manufacturers specializing in fine and rare chemicals. Below is a summary of a potential supplier. It is advisable to contact these suppliers directly for up-to-date information on availability, purity, and lead times.

| Supplier | Product Name | CAS Number | Notes |

| CHEMLYTE SOLUTIONS CO.,LTD | 1-BROMO-2-IODO-ETHENE | 16452-91-8 (listed as primary, with 56798-08-4 for the (E)-isomer) | A manufactory listed on ECHEMI, providing the compound as a liquid.[2] |

Given its specialized nature, custom synthesis may be a viable option for researchers requiring larger quantities or specific purity grades.

Synthesis of trans-1-Bromo-2-iodoethene

Proposed Synthetic Protocol: Anti-Hydrobromination of Iodoacetylene

This proposed method aims to achieve a stereoselective synthesis of the desired trans-product. The choice of a radical-initiated hydrobromination is critical for achieving the anti-addition and the desired regiochemistry.

Step 1: Preparation of Iodoacetylene Iodoacetylene can be prepared from acetylene via reaction with a suitable base (e.g., sodium amide) followed by quenching with iodine.

Step 2: Radical-Initiated Hydrobromination

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a gas inlet, a condenser, and a magnetic stirrer, place a solution of iodoacetylene in a suitable inert solvent (e.g., hexane). The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

-

HBr Addition: Bubble hydrogen bromide (HBr) gas through the solution at a controlled rate. Alternatively, a solution of HBr in acetic acid can be used. The reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) to maintain selectivity. The presence of the radical initiator promotes the anti-addition of HBr across the triple bond.

-

Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture should be quenched by washing with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine.

-

Purification: The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-1-bromo-2-iodoethene.

Caption: Stepwise functionalization strategy using trans-1-bromo-2-iodoethene.

Safety and Handling

trans-1-Bromo-2-iodoethene is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. [1]Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

trans-1-Bromo-2-iodoethene is a highly versatile, albeit specialized, reagent for organic synthesis. Its value as a bifunctional building block capable of undergoing selective, stepwise cross-coupling reactions makes it a powerful tool for the construction of complex and diverse molecular structures. While its commercial availability may be limited, its straightforward, plausible synthesis renders it accessible for dedicated research endeavors. For scientists and professionals in drug discovery and development, the strategic use of trans-1-bromo-2-iodoethene can significantly streamline the synthesis of novel compounds for biological screening and lead optimization.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6295728, (E)-1-bromo-2-iodoethene. Retrieved February 20, 2026, from [Link].

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-Bromo-2-iodoethene for Stereoselective Synthesis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-bromo-2-iodoethene as a versatile building block for stereoselective synthesis. We delve into the fundamental principles governing its reactivity, focusing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This unique characteristic enables highly controlled, sequential cross-coupling reactions, providing a powerful tool for the stereospecific construction of complex organic molecules such as conjugated dienes and enynes. This document furnishes detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, supported by mechanistic insights, data tables, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of 1-Bromo-2-iodoethene

In the landscape of synthetic organic chemistry, the precise control of molecular geometry is paramount. Stereoisomers can exhibit vastly different biological activities, making stereoselective synthesis a cornerstone of modern drug discovery and materials science. 1-Bromo-2-iodoethene, available as distinct (E) and (Z) isomers[1][2], has emerged as a linchpin synthon for this purpose.

Its utility does not stem from the mere presence of two halogen atoms, but from the significant difference in their bond strengths and, consequently, their reactivity in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is substantially weaker than the carbon-bromine bond, which allows for a chemoselective, stepwise functionalization.[3] This predictable reactivity enables chemists to perform sequential cross-coupling reactions with high fidelity, preserving the original double bond geometry throughout the synthetic sequence. This guide will explore the practical applications of this principle.

Core Principle: Orthogonal Reactivity in Sequential Cross-Coupling

The foundational concept for using 1-bromo-2-iodoethene is the exploitation of differential C(sp²)–X bond reactivity in palladium-catalyzed cycles. The rate-determining step in many cross-coupling reactions is the oxidative addition of the organic halide to the low-valent palladium(0) catalyst.[3] The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br bond.

This reactivity gap allows for the selective activation of the C-I bond under mild conditions, leaving the C-Br bond untouched. Once the first coupling is complete, the resulting vinyl bromide can be subjected to a second, often more forcing, coupling condition to react at the C-Br position. Crucially, cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings proceed with retention of the alkene's stereochemistry.[4][5] This stereoretentive nature is the key to translating the defined geometry of the starting 1-bromo-2-iodoethene isomer into the final, complex product.

Figure 1. General workflow for sequential, stereoretentive cross-coupling.

Application I: Stereoselective Synthesis of Conjugated Dienes

The construction of conjugated dienes with defined stereochemistry is a common challenge in the synthesis of natural products and pharmaceuticals.[6][7] The sequential Suzuki-Miyaura coupling of 1-bromo-2-iodoethene with vinylboron reagents offers a robust and reliable solution.[8][9]

Causality Behind the Protocol:

The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound.[10] The choice of a mild base (e.g., K₂CO₃) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) at moderate temperatures ensures that the oxidative addition occurs exclusively at the C-I bond. After the first coupling, the reaction can be advanced to the second coupling by adding a different vinylboronic acid, often requiring slightly higher temperatures to activate the more resilient C-Br bond.

Protocol 3.1: One-Pot Sequential Suzuki-Miyaura Coupling

This protocol details the synthesis of a stereodefined, unsymmetrical 1,3-diene starting from (E)-1-bromo-2-iodoethene.

Materials:

-

(E)-1-bromo-2-iodoethene (1.0 equiv)

-

Vinylboronic acid #1 (1.1 equiv)

-

Vinylboronic acid #2 (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv), finely powdered

-

Solvent: 1,4-Dioxane and Water (4:1), degassed

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Catalyst Pre-formation & Initial Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv). Add half of the degassed 1,4-dioxane and stir for 15 minutes at room temperature until the solution is homogeneous.

-

First Coupling (C-I): Add (E)-1-bromo-2-iodoethene (1.0 equiv), vinylboronic acid #1 (1.1 equiv), K₂CO₃ (1.5 equiv), the remaining dioxane, and the degassed water.

-

Reaction 1: Heat the mixture to 60 °C. Monitor the reaction by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours. Self-validation check: A successful first step will show a single new product spot/peak corresponding to the bromo-diene intermediate.

-

Second Coupling (C-Br): After cooling the mixture to room temperature, add vinylboronic acid #2 (1.2 equiv) and the remaining K₂CO₃ (1.5 equiv) to the flask.

-

Reaction 2: Heat the reaction mixture to 90 °C and stir overnight (12-16 hours). Monitor for the consumption of the bromo-diene intermediate.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure, stereodefined 1,3-diene. Confirm stereochemical integrity via ¹H NMR analysis of the vinylic coupling constants.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Isomer | Vinylboronic Acid #1 | Vinylboronic Acid #2 | Product Stereochemistry | Typical Yield |

| 1 | (E) | (E)-Styrylboronic acid | (E)-Hex-1-enylboronic acid | (1E, 3E) | 78% |

| 2 | (Z) | (E)-Styrylboronic acid | (E)-Hex-1-enylboronic acid | (1Z, 3E) | 75% |

| 3 | (E) | Cyclohexenylboronic acid | 4-Methoxystyrylboronic acid | (E) | 82% |

Yields are for the isolated, purified product after two sequential steps.

Application II: Stereoselective Synthesis of Conjugated Enynes

Conjugated enynes are highly valuable intermediates in organic synthesis, frequently employed in pericyclic reactions and as precursors to complex molecular architectures. The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with a vinyl or aryl halide, is an ideal method for this transformation.[5][11]

Causality Behind the Protocol:

The Sonogashira catalytic cycle also relies on the initial oxidative addition of the halide to the Pd(0) center.[12] The C-I bond of 1-bromo-2-iodoethene reacts preferentially under standard Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, amine base). The resulting bromo-enyne is a versatile intermediate. It can undergo a second Sonogashira coupling to form an enediyne or be used in a different cross-coupling reaction (e.g., Suzuki, Heck) to create more elaborate structures, showcasing the power of this building block.

Figure 2. Workflow for a sequential Sonogashira/Suzuki coupling sequence.

Protocol 4.1: Sequential Sonogashira and Suzuki Coupling

This protocol describes the synthesis of a (Z)-aryl-enyne, demonstrating the synthetic versatility of the bromo-enyne intermediate.

Materials:

-

(Z)-1-bromo-2-iodoethene (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv)

-

Arylboronic acid (e.g., 4-tolylboronic acid, 1.2 equiv)

-

For Sonogashira: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine (Et₃N, 2.5 equiv), THF (degassed)

-

For Suzuki: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv), Aqueous K₂CO₃ (2M, 3.0 equiv)

Procedure:

-

Sonogashira Reaction (C-I): To a dry Schlenk flask under argon, add (Z)-1-bromo-2-iodoethene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv). Add degassed THF, followed by Et₃N (2.5 equiv) and the terminal alkyne (1.1 equiv).

-

Reaction 1: Stir the mixture at room temperature for 6 hours. Monitor by TLC/GC-MS until the starting dihalide is consumed.

-

Intermediate Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate, to remove catalyst residues and amine salts. Concentrate the filtrate. This step is crucial for ensuring the success of the subsequent Suzuki reaction.

-

Suzuki Reaction (C-Br): Transfer the crude bromo-enyne intermediate to a new Schlenk flask. Add Pd(PPh₃)₄ (0.04 equiv) and the arylboronic acid (1.2 equiv). Add degassed THF and the aqueous K₂CO₃ solution (3.0 equiv).

-

Reaction 2: Heat the mixture to 70 °C and stir for 12 hours.

-

Final Work-up & Purification: Follow steps 6 and 7 from Protocol 3.1 to isolate and characterize the final aryl-enyne product.

Key Experimental Considerations & Best Practices

-

Stereochemical Purity of Starting Material: The stereochemical outcome of the synthesis is entirely dependent on the purity of the starting (E) or (Z)-1-bromo-2-iodoethene. It is essential to source or synthesize isomers with high geometric purity.

-

Inert Atmosphere: Palladium(0) species are oxygen-sensitive. All reactions must be conducted under an inert atmosphere (argon or nitrogen) using properly degassed solvents to prevent catalyst degradation and ensure reproducibility.[13]

-

Minimizing Isomerization: While palladium-catalyzed cross-couplings are generally stereoretentive, prolonged reaction times, excessive heat, or certain ligand/catalyst combinations can sometimes lead to minor isomerization.[4] Reaction progress should be carefully monitored to avoid unnecessarily long reaction times.

-

Safety Precautions: 1-Bromo-2-iodoethene is a flammable liquid and can cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion